molecular formula C12H13F2N3 B2730228 2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine CAS No. 1462345-69-2

2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine

Cat. No.: B2730228
CAS No.: 1462345-69-2
M. Wt: 237.254
InChI Key: KAQTYVQAILFAHE-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine is an organic compound that features a difluorophenyl group and a methylpyrazolyl group attached to an ethanamine backbone

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through a series of reactions starting from simple precursors such as ethylene or ethylamine.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a halogenation reaction, where fluorine atoms are added to a phenyl ring.

    Attachment of the Methylpyrazolyl Group: The methylpyrazolyl group can be attached through a condensation reaction involving a pyrazole derivative and a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways may vary, but they typically involve binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine: Similar structure but with a different position of the pyrazolyl group.

    2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-5-yl)ethanamine: Another positional isomer with the pyrazolyl group in a different position.

    2-(2,4-Difluorophenyl)-1-(1-ethylpyrazol-4-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group on the pyrazolyl ring.

Uniqueness

2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its similar compounds. This uniqueness can make it particularly valuable for certain applications where these properties are advantageous.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3/c1-17-7-9(6-16-17)12(15)4-8-2-3-10(13)5-11(8)14/h2-3,5-7,12H,4,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQTYVQAILFAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(CC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462345-69-2
Record name 2-(2,4-difluorophenyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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